Regioisomeric Scaffold Differentiation: 4-Thiophene vs. 5-Thiophene Substitution
The target compound's substitution at the 4-position of the thiophene ring fundamentally alters the molecular scaffold compared to its 5-substituted regioisomer (CAS 2228477-67-4) [1]. This variation directs the exit vector of the azetidine-hydroxy moiety at a different angle relative to the ester group, which is a critical parameter in medicinal chemistry for achieving key binding interactions, as demonstrated in JAK and SCD1 inhibitor patents [2]. While no direct biological head-to-head data is available for this specific pair, the patent literature on azetidine-thiophene derivatives establishes that regioisomerism is a primary determinant of target selectivity and potency [2].
| Evidence Dimension | Regioisomeric substitution pattern on the thiophene core |
|---|---|
| Target Compound Data | 4-(3-hydroxyazetidin-3-yl)thiophene-3-carboxylate (substitution at ring position 4) |
| Comparator Or Baseline | Methyl 5-(3-hydroxyazetidin-3-yl)thiophene-3-carboxylate (substitution at ring position 5, CAS 2228477-67-4) |
| Quantified Difference | Qualitative structural isomerism; alters molecular shape and electron distribution. No direct comparative bioactivity data available. |
| Conditions | Structural comparison based on SMILES and IUPAC nomenclature. |
Why This Matters
For researchers, selecting the correct regioisomer is non-negotiable for building SAR libraries, as the wrong substitution pattern will result in a completely different 3D pharmacophore and untargeted biological activity.
- [1] Methyl 5-(3-hydroxyazetidin-3-yl)thiophene-3-carboxylate. (n.d.). Kuujia.com. CAS No. 2228477-67-4. View Source
- [2] Isabel, E. et al. (2007). Azetidine derivatives as inhibitors of stearoyl-coenzyme a delta-9 desaturase. European Patent Application EP2032566A4. View Source
